Clathrin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

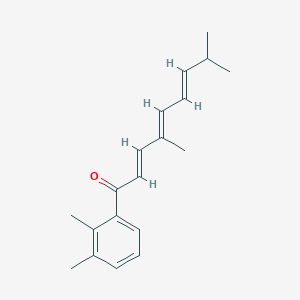

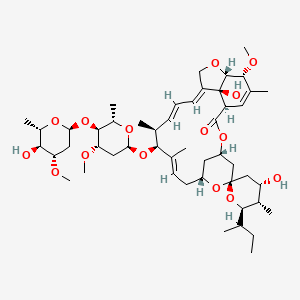

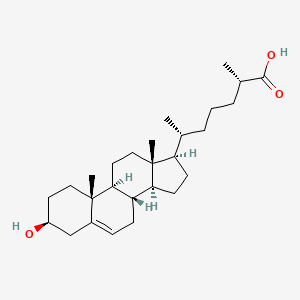

Clathrin C is a natural product found in Clathria with data available.

Wissenschaftliche Forschungsanwendungen

1. Role in Intracellular Protein Trafficking

Clathrin is a key player in intracellular protein trafficking. It's composed of heavy chains (Chc) and light chains (Clc). Research shows that the light chain subunit is crucial for efficient Chc trimerization, formation of clathrin coats, and generation of clathrin-coated vesicles. This is particularly evident in the study of yeast, where disruption of Clc-encoding gene affects Chc levels and causes defects in growth, endocytosis, and maturation of mating pheromone α-factor (Chu, Pishvaee, & Payne, 1996).

2. Diverse Functions Beyond Endocytosis

Clathrin's role extends beyond conventional receptor-mediated endocytosis. It's involved in various processes relevant to health and disease, such as strengthening centrosomes in cell division, participating in Wnt signaling, and playing a role in human glucose metabolism through the GLUT4 glucose transporter. Clathrin light chain's interaction with the actin-binding Hip proteins highlights its novel actin-organizing function during bacterial infection (Brodsky, 2012).

3. Inhibition Studies to Understand Function

Chemical inhibitors like ES9 and ES9-17 have been used to study clathrin heavy chain (CHC) function. These inhibitors help in understanding endocytosis processes and provide insights into potential applications across different systems. They demonstrate the dynamic nature of CME (Clathrin-mediated endocytosis) and the pivotal role of CHC in this process (Dejonghe et al., 2019).

4. Clathrin Structure and Dynamics in Membrane Traffic

Clathrin's molecular scaffold is essential for vesicular uptake of cargo at the plasma membrane. Understanding the structure of clathrin, its major cargo adaptors, and other proteins participating in forming clathrin-coated pits and vesicles offers insights into the principal steps in coated-pit and coated-vesicle formation (Kirchhausen, Owen, & Harrison, 2014).

5. Clathrin and Psychotic Disorders

Clathrin-mediated endocytosis and related cellular trafficking mechanisms have been implicated in the pathophysiology of psychotic disorders like schizophrenia and bipolar disorder. Proteomic and genomic evidence suggests a strong link between clathrin interactome and these disorders, offering potential avenues for targeted pharmacological interventions (Schubert et al., 2012).

6. Role in Mitotic Spindle Function

Clathrin stabilizes fibers of the mitotic spindle, aiding chromosome congression. It directly binds to the spindle by the amino-terminal domain of clathrin heavy chain. This function is crucial for normal mitosis and may have implications in understanding human cancers involving clathrin heavy chain gene fusions (Royle, Bright, & Lagnado, 2005).

Eigenschaften

Produktname |

Clathrin C |

|---|---|

Molekularformel |

C19H24O |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

(2E,4E,6E)-1-(2,3-dimethylphenyl)-4,8-dimethylnona-2,4,6-trien-1-one |

InChI |

InChI=1S/C19H24O/c1-14(2)8-6-9-15(3)12-13-19(20)18-11-7-10-16(4)17(18)5/h6-14H,1-5H3/b8-6+,13-12+,15-9+ |

InChI-Schlüssel |

BNSQTUIHRYGJIZ-LEBDXYBYSA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)C(=O)/C=C/C(=C/C=C/C(C)C)/C)C |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(=O)C=CC(=CC=CC(C)C)C)C |

Synonyme |

clathrin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

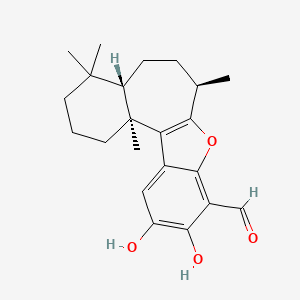

![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(7-methyloctanoylamino)-5-oxopentanoic acid](/img/structure/B1254473.png)

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)